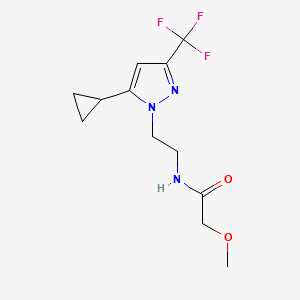
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-methoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-methoxyacetamide is a sophisticated chemical compound known for its intriguing structure and potential applications across various scientific fields. It combines multiple functional groups, offering a diverse range of chemical properties.
Synthetic Routes and Reaction Conditions:
Route 1: The synthesis begins with the cyclopropylation of a pyrazole derivative, followed by the introduction of a trifluoromethyl group. The resulting intermediate is then reacted with ethylamine and 2-methoxyacetyl chloride under controlled conditions to yield the final product.
Route 2: An alternative route involves the formation of the 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole intermediate first, which is then coupled with 2-methoxyacetyl amide under suitable reaction conditions, including temperature control and catalysts to achieve the desired product.
Industrial Production Methods:
Scale-Up Synthesis: For industrial production, optimized reaction conditions such as temperature, pressure, and catalyst concentrations are crucial. Continuous flow reactors might be employed to enhance the yield and purity of the compound.
Purification: Post-synthesis, purification techniques such as crystallization, distillation, or chromatography ensure the compound meets industrial-grade standards.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions primarily at the methoxyacetamide moiety, forming reactive intermediates.
Reduction: Reduction typically targets the pyrazole ring, especially at the trifluoromethyl and cyclopropyl substituents.
Substitution: Nucleophilic and electrophilic substitution reactions are possible at various positions on the pyrazole ring and the methoxyacetamide group.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, under acidic or basic conditions.
Reducing Agents: Including lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substituents: Reagents like halides, nitriles, and various amines, often under heating or reflux conditions.
Major Products:
Oxidation Products: Various oxides and alcohol derivatives of the methoxyacetamide moiety.
Reduction Products: Dehalogenated or dealkylated derivatives of the compound.
Substitution Products: New compounds formed by replacing specific functional groups within the original structure.
Chemistry:
Catalysis: The compound serves as a potential ligand in catalytic reactions, enhancing reaction rates and selectivity.
Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: Research indicates potential for inhibiting specific enzymes, making it a candidate for drug discovery.
Cell Signaling: Studies suggest it may modulate cellular signaling pathways, impacting cell growth and differentiation.
Medicine:
Drug Development: Its structure is evaluated for designing new pharmaceuticals, particularly those targeting metabolic disorders or inflammation.
Diagnostic Tools: Potentially used in the development of diagnostic agents due to its unique chemical properties.
Industry:
Material Science: Applications in creating novel materials with specific properties, such as polymers or coatings.
Agrochemicals: Investigated for use in developing new pesticides or herbicides.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets, primarily within the cellular machinery.
Molecular Targets: Enzymes, receptors, and ion channels are the primary targets influenced by the compound.
Pathways Involved: Modulation of metabolic pathways, inhibition of specific signaling cascades, and interference with ion transport mechanisms.
Comparison with Similar Compounds
Compared to similar pyrazole derivatives, N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-methoxyacetamide stands out due to its unique combination of a cyclopropyl ring and a trifluoromethyl group. Similar Compounds:
N-(2-(5-Phenyl-1H-pyrazol-3-yl)ethyl)-2-methoxyacetamide: Differing by the substitution of a phenyl group instead of a cyclopropyl.
N-(2-(5-cyclopropyl-1H-pyrazol-3-yl)ethyl)-2-methoxyacetamide: Lacking the trifluoromethyl group, altering its chemical behavior and reactivity.
Properties
IUPAC Name |
N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3O2/c1-20-7-11(19)16-4-5-18-9(8-2-3-8)6-10(17-18)12(13,14)15/h6,8H,2-5,7H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWVSGYDLFIDHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCCN1C(=CC(=N1)C(F)(F)F)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
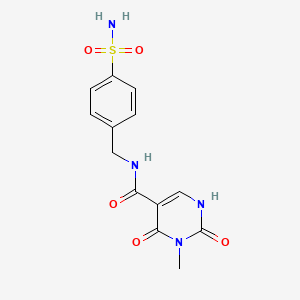
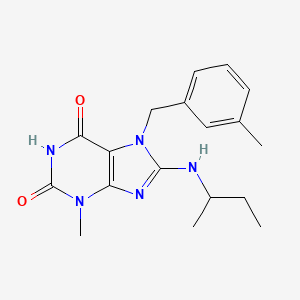
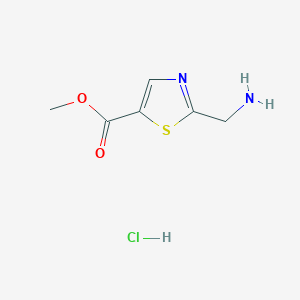
![N-({1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2549211.png)
![Methyl 4-[(4-bromo-3-methylphenyl)amino]-8-methylquinoline-2-carboxylate](/img/structure/B2549212.png)

![2-Chloro-5-[(4-chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2549217.png)
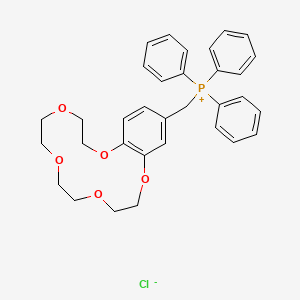
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B2549221.png)
![1-(Chloromethyl)-3-(3-fluoro-5-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2549222.png)
![N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]adamantane-1-carboxamide](/img/structure/B2549223.png)
![Methyl (2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl) terephthalate](/img/structure/B2549224.png)
![2-Ethyl-5-(morpholino(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2549225.png)
![Methyl 4-[(4-methylphenyl)sulfanyl]-2-quinazolinyl sulfide](/img/structure/B2549227.png)
